N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features two indole moieties, which are known to exhibit a wide range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Indole Moieties: The indole rings can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Amide Formation: The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to form reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE is unique due to its dual indole moieties and specific substitutions, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C23H25N3O2/c1-16(7-8-18-14-24-21-6-4-3-5-20(18)21)25-23(27)15-26-12-11-17-13-19(28-2)9-10-22(17)26/h3-6,9-14,16,24H,7-8,15H2,1-2H3,(H,25,27) |
InChI Key |
HOQJRIVFXWXKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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